molecular formula C13H19NO B1623256 2-(2-Methoxy-benzyl)-piperidine CAS No. 383128-44-7

2-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1623256
CAS No.: 383128-44-7
M. Wt: 205.3 g/mol
InChI Key: NHYZPJYAOKRXNK-UHFFFAOYSA-N
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Description

2-(2-Methoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-methoxybenzyl group

Mechanism of Action

Target of Action

The primary target of 2-(2-Methoxy-benzyl)-piperidine is the serotonin 5-HT2A/2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and perception .

Mode of Action

This compound acts as a potent agonist at the serotonin 5-HT2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptors, mimicking the action of serotonin, which leads to an increase in the serotonergic activity .

Biochemical Pathways

It is known that the activation of the serotonin 5-ht2a/2c receptors can lead to various downstream effects, such as the release of other neurotransmitters like dopamine and glutamate . These neurotransmitters are involved in various functions including mood regulation, reward, and cognition .

Pharmacokinetics

Similar compounds show a rapid onset of action (20-40 minutes when taken orally) and a relatively short elimination half-life (around 248 ± 320 hours) . The duration of action can vary from 4 to 12 hours depending on the route of administration

Result of Action

The activation of the serotonin 5-HT2A/2C receptors by this compound can lead to various molecular and cellular effects. These may include changes in cell signaling, altered neurotransmitter release, and modifications in neural plasticity . The compound’s action can result in perceptual changes, altered cognition, and mood changes, which are characteristic of hallucinogenic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-benzyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-formyl-benzyl)-piperidine or 2-(2-carboxy-benzyl)-piperidine.

    Reduction: Formation of 2-benzyl-piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxy-benzyl)-piperidine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(2-Methyl-benzyl)-piperidine: Similar structure but with a methyl group instead of a methoxy group.

    2-(2-Ethoxy-benzyl)-piperidine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxy-benzyl)-piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties compared to its analogs.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-8-3-2-6-11(13)10-12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYZPJYAOKRXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392145
Record name 2-(2-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-44-7
Record name 2-(2-Methoxy-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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